Bis(tert-butylcarbonyloxy)iodobenzene

Catalog No.
S3317619
CAS No.
57357-20-7
M.F
C16H23IO4
M. Wt
406.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tert-butylcarbonyloxy)iodobenzene

Researchers often face low yields and tedious purification when using PIDA or PIFA for oxidation of hydrazones or catalytic C-H amination. Bis(tert-butylcarbonyloxy)iodobenzene overcomes these limitations: its pivalate ligands boost diazo yields (e.g., up to 80% isolated product vs

CAS Number

57357-20-7

Product Name

Bis(tert-butylcarbonyloxy)iodobenzene

IUPAC Name

[2,2-dimethylpropanoyloxy(phenyl)-λ3-iodanyl] 2,2-dimethylpropanoate

Molecular Formula

C16H23IO4

Molecular Weight

406.26 g/mol

InChI

InChI=1S/C16H23IO4/c1-15(2,3)13(18)20-17(12-10-8-7-9-11-12)21-14(19)16(4,5)6/h7-11H,1-6H3

InChI Key

DZKPLZUSZXYHFB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C

Synonyms

Bis(tert-butylcarbonyloxy)iodobenzene, Bis(pivaloyloxy)iodobenzene, [Bis(pivaloyloxy)iodo]benzene, Phenylbis(pivaloyloxy)-λ³-iodane, Iodobenzene bis(pivalate)

Purity

≥98%

Package Size

1 g, 5 g

Bis(tert-butylcarbonyloxy)iodobenzene, also known as bis(pivaloyloxy)iodobenzene, is a hypervalent iodine(III) reagent used as a versatile oxidant in organic synthesis. It is a stable, crystalline solid, which facilitates handling, storage, and accurate dosing compared to non-crystalline or less stable reagents. Structurally, it features a central iodobenzene core with two pivalate (tert-butylcarbonyl) ligands. These bulky, lipophilic ligands differentiate its reactivity, solubility, and byproduct profile from other common diaryliodonium carboxylates like (diacetoxyiodo)benzene (PIDA), making it a specific choice for protocols where these properties are critical.

Research Fit

Hypervalent iodine(III) reagent with bulky pivaloyloxy ligands
Stoichiometric oxidant and nitrene-transfer agent
Designed for Rh- and Pd-catalyzed C–H amination and functionalization workflows

Substituting Bis(tert-butylcarbonyloxy)iodobenzene with seemingly similar analogs like (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) often leads to suboptimal or failed outcomes. The carboxylate ligand is not merely a spectator; it directly modulates the reagent's steric profile, solubility in organic media, and oxidative potential. This dictates reaction yields, substrate compatibility, and even the feasibility of downstream purification. For instance, the pivalate ligand can enhance performance in sterically sensitive transformations and generates a pivalic acid byproduct, whose distinct physical properties can simplify workup compared to the acetic acid generated from PIDA. Therefore, selecting this specific reagent is a deliberate process decision, not an interchangeable material choice.

Substitution Risk

Ligand-dependent reactivity with PIDA and PIFA
Pivaloyloxy ligands differ from acetate and trifluoroacetate in steric bulk and redox behavior, which may shift reaction yield and chemoselectivity.
Enantioselective amination performance may not transfer
In chiral Rh(III)-catalyzed allylic C–H amination, alternative hypervalent iodine oxidants may not reproduce the high enantioselectivity observed with PhI(OPiv)₂.
Generic substitution can compromise catalytic turnover
Weaker or more labile oxidants (e.g., PIDA) may exhibit lower reoxidation efficiency in Pd-catalyzed systems, potentially reducing yield and regioselectivity.

Superior Yield in Oxidative Conversion of Hydrazones Compared to PIDA

In the oxidation of benzophenone hydrazone to diphenyldiazomethane, Bis(tert-butylcarbonyloxy)iodobenzene provides a significantly higher yield than the commonly used (diacetoxyiodo)benzene (PIDA) under identical conditions. The use of the target compound resulted in a 92% yield, a substantial improvement over the 68% yield achieved with PIDA.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data92%
Comparator Or Baseline(Diacetoxyiodo)benzene (PIDA): 68%
Quantified Difference+24 percentage points (a 35% relative increase in yield)
ConditionsOxidation of benzophenone hydrazone in dichloromethane (CH2Cl2) at room temperature.

For preparative scale synthesis, a 35% relative increase in product yield directly reduces raw material costs, minimizes waste, and simplifies purification, justifying the selection of this specific reagent.

N-Insertion Yield
Head-to-head
91% vs 77% (NMR yield)
Supports selection for N-insertion into indenes
Reported conditions: indene, 0 °C, MeOH-d₄

Enhanced Performance in Catalytic C(sp3)-H Amination vs. Both PIDA and PIFA

In a manganese-catalyzed intermolecular C(sp3)-H amination of 2,3-dimethylbutane, Bis(tert-butylcarbonyloxy)iodobenzene demonstrated superior efficacy, delivering a 69% yield. This performance surpassed that of both the less reactive PIDA (44% yield) and the more conventionally potent PIFA (15% yield), highlighting a unique reactivity profile that is not simply intermediate between the two common analogs.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data69%
Comparator Or BaselinePIDA: 44%; PIFA: 15%
Quantified Difference+25 percentage points vs. PIDA; +54 percentage points vs. PIFA
ConditionsIntermolecular C(sp3)-H amination of 2,3-dimethylbutane with N-fluorobenzenesulfonimide using a Mn(salen) catalyst.

This evidence shows the compound is not just a 'milder PIDA'; its unique ligand provides a distinct reactivity sweet spot, enabling high-yield access to valuable functionalizations where other common iodine(III) reagents are significantly less effective.

Enantioselective Allylic Amination
Class-level
Up to 99% yield, >20:1 B/L, 96% ee
Reported enantioselective amination context
Rh(III) catalysis; other oxidants not compared directly

Processability Advantage: Simplified Workup via Pivalic Acid Byproduct

Reactions employing Bis(tert-butylcarbonyloxy)iodobenzene generate iodobenzene and pivalic acid as byproducts. In contrast, PIDA generates acetic acid. Pivalic acid's lower water solubility (2.5 g/100 mL vs. miscible for acetic acid) and higher boiling point (164 °C vs. 118 °C) facilitate its removal during workup, particularly in processes sensitive to acidic residues or those utilizing non-polar solvent systems where acetic acid can be problematic to extract.

Evidence DimensionByproduct Physical Properties
Target Compound DataByproduct: Pivalic Acid (BP: 164 °C, Water Solubility: 2.5 g/100 mL)
Comparator Or BaselinePIDA Byproduct: Acetic Acid (BP: 118 °C, Water Solubility: Miscible)
Quantified DifferenceByproduct has +46 °C higher boiling point and significantly lower water solubility.
ConditionsStandard aqueous workup and distillation procedures.

This difference in byproduct properties simplifies purification, reduces the risk of product contamination, and can lower the cost and complexity of downstream processing, a critical factor in scaling up a synthesis.

Pd-Catalyzed Allylic Amination
Class-level
High regioselectivity reported
Supports linear (E)-allylimide formation
PIDA may show lower reoxidation efficiency per mechanistic reports
Aminofluorination Yield
Reported
>80% at room temperature
Supports mild-condition fluorination
AgF fluorine source; Pd catalyst
Epoxidation Yield
Reported
Up to 90% isolated yield
Reported broad alkene substrate scope
Rh₂(tpa)₄ co-catalyst; H₂O as oxygen source

High-Yield Synthesis of Diazo Compounds from Hydrazones

This reagent is the indicated choice for the oxidation of hydrazones where maximizing yield is a primary objective. As demonstrated, its use can provide a substantial increase in isolated product compared to PIDA, making it ideal for the efficient production of valuable diazo intermediates.

Development of Robust C(sp3)-H Functionalization Protocols

For challenging catalytic C-H amination reactions, particularly those involving unactivated alkanes, this compound offers a clear performance advantage over both PIDA and PIFA. Its selection is justified when developing novel, high-efficiency routes for late-stage functionalization in pharmaceutical and agrochemical synthesis.

Syntheses Requiring Simplified or Non-Aqueous Workups

In processes where the removal of acidic byproducts is challenging, such as in water-sensitive reactions or with products prone to hydrolysis, this reagent is a strategic choice. The lipophilic nature of the pivalic acid byproduct allows for easier removal through basic washes in organic solvents, streamlining the purification workflow.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective allylic C–H amination
Iminoiodinane precursor formation
Enantioselectivity & regioselectivity profile
Nitrogen atom insertion for isoquinoline scaffolds
Oxidant efficiency for N-insertion
Yield and chemoselectivity in indene substrates
Pd-catalyzed allylic C–H amination of unactivated alkenes
Terminal oxidant for Pd reoxidation
Regioselectivity and catalytic turnover
Pd-catalyzed aminofluorination
Compatibility with fluoride nucleophiles
Mild-condition C–F bond formation scope

XLogP3

5.6

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